molecular formula C6H9IN2 B1420873 1-ethyl-4-iodo-3-methyl-1H-pyrazole CAS No. 1217862-79-7

1-ethyl-4-iodo-3-methyl-1H-pyrazole

Cat. No. B1420873
M. Wt: 236.05 g/mol
InChI Key: UWTOBMGFDSKNSY-UHFFFAOYSA-N
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Description

“1-ethyl-4-iodo-3-methyl-1H-pyrazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of “1-ethyl-4-iodo-3-methyl-1H-pyrazole” involves several steps. The compound is synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . It’s worth noting that the synthesis of pyrazole derivatives has seen significant advancements in recent years, with new synthetic methodologies being developed .


Molecular Structure Analysis

The molecular structure of “1-ethyl-4-iodo-3-methyl-1H-pyrazole” consists of a pyrazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms . The exact molecular structure would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

The chemical reactions involving “1-ethyl-4-iodo-3-methyl-1H-pyrazole” are diverse. For instance, it undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . Other reactions include the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine .

Scientific Research Applications

Pyrazole Derivatives as Building Blocks

Pyrazole derivatives, such as 1-ethyl-4-iodo-3-methyl-1H-pyrazole, have been extensively used in the field of CropScience and oncology. The synthesis of various iodinated pyrazole derivatives, including 4-iodo-3-trifluoromethylpyrazole and ethyl 5-iodo-4-carboxy-3-trifluoromethylpyrazoles, provides access to new chemical entities featuring a pyrazole nucleus. This research facilitates the development of diverse pyrazole-based compounds with potential applications in various scientific fields (Guillou et al., 2011).

Synthesis and Characterization of Pyrazole Derivatives

The synthesis and characterization of pyrazole derivatives, including ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been conducted. This involves the cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride, leading to the formation of structurally unique pyrazole compounds. The characterization includes spectroscopic methods and crystal structure analysis, offering insights into the potential applications of these compounds in scientific research (Naveen et al., 2021).

Chemical Shifts in Pyrazole Derivatives

Research on the chemical shifts of N-unsubstituted and N-methyl-pyrazole derivatives, including 1-ethyl-4-iodo-3-methyl-1H-pyrazole, provides valuable information on the electronic environment and structural aspects of these compounds. This data is crucial for understanding the properties of pyrazoles and their potential applications in various scientific studies (Cabildo et al., 1984).

Application in Corrosion Inhibition

Pyrazole derivatives have been studied as corrosion inhibitors for steel in acidic environments. The evaluation of such compounds reveals that they effectively reduce corrosion rates, making them potential candidates for industrial applications like the pickling process (Herrag et al., 2007).

Future Directions

The future directions in the research and application of “1-ethyl-4-iodo-3-methyl-1H-pyrazole” and similar compounds involve the development of new synthetic methodologies, catalysis, and structural diversity to expand the application of this privileged class of compounds . There is a clear upward trend in the publication activity of the scientific community in this area .

properties

IUPAC Name

1-ethyl-4-iodo-3-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTOBMGFDSKNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-4-iodo-3-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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